N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chlorobenzamide
Description
N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chlorobenzamide is a benzamide derivative characterized by a 3-chlorobenzamide core linked to a 1-benzofuran-2-yl moiety via a dimethylaminoethyl chain. The compound integrates three distinct structural features:
- Dimethylaminoethyl chain: A flexible tertiary amine group that may enhance solubility and serve as a directing group in catalytic applications.
- 1-Benzofuran-2-yl substituent: A bicyclic heteroaromatic system that could modulate steric and electronic interactions in biological or synthetic contexts.
While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs and substituent-driven properties can be inferred from related compounds discussed below.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22(2)16(18-11-13-6-3-4-9-17(13)24-18)12-21-19(23)14-7-5-8-15(20)10-14/h3-11,16H,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCPPEVFRHGGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chlorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Dimethylaminoethyl Group: The benzofuran derivative is then reacted with a dimethylaminoethyl halide in the presence of a base such as potassium carbonate to introduce the dimethylaminoethyl group.
Formation of the Chlorobenzamide Moiety: The final step involves the reaction of the intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes, while the chlorobenzamide moiety can interact with specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Features a 3-methylbenzamide core with a hydroxyl-containing branched alkyl chain.
- Key Differences: Replaces the dimethylaminoethyl and benzofuran groups with a hydroxy-dimethylethyl chain.
- Functional Relevance: The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, suggesting that the dimethylaminoethyl group in the target compound might similarly direct reactivity in catalytic systems .
b. 2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)-benzamide ()
- Structure: Contains a dichlorinated benzamide backbone fused to a quinazolinone ring.
- Key Differences: The target compound lacks quinazolinone but shares a chloro-substituted benzamide core.
Dimethylaminoethyl-Containing Compounds
a. N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride ()
- Structure: Quinoline carboxamide with a dimethylaminopropyl chain.
- Key Differences: Replaces benzofuran with a quinoline system, which is more electron-deficient.
- Functional Relevance: The dimethylamino group in such compounds often enhances solubility and participates in hydrogen bonding, a trait likely shared by the target compound .
b. 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide ()
- Structure: Benzimidazole-sulfonamide hybrid with a dimethylamino group.
- Key Differences : Sulfonamide vs. benzamide backbone; benzimidazole vs. benzofuran.
- Implications: The dimethylamino group here stabilizes the imine linkage, suggesting similar stabilizing roles in the target compound’s structure .
Chloro-Substituted Amides
N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide ()
- Structure: Chlorine-free quinoline carboxamide with morpholine and dimethylaminoethyl groups.
- Key Differences : The target’s 3-chloro substituent may increase lipophilicity compared to morpholine’s polar nature.
- Implications: Chlorine’s electron-withdrawing effect could reduce basicity of the dimethylamino group in the target compound relative to this analog .
Comparative Data Table
Research Implications and Gaps
- Catalytic Applications: The dimethylaminoethyl group in the target compound may mimic the directing capabilities observed in ’s N,O-bidentate system, warranting exploration in C–H activation reactions.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20ClN3O
- Molecular Weight : 335.83 g/mol
This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that this compound exhibits several mechanisms of action:
- Monoamine Oxidase Inhibition : Studies have shown that compounds similar to this benzofuran derivative can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition may contribute to neuroprotective effects and mood enhancement .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can mitigate oxidative stress in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines, although detailed mechanisms remain to be elucidated.
Biological Activity Data
Case Studies
Several case studies have investigated the biological effects of this compound:
- Neuroprotective Effects : A study conducted on animal models demonstrated that administration of this compound led to improved cognitive function and reduced neuronal apoptosis following induced oxidative stress .
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast and prostate cancer) showed that this compound inhibited cell proliferation and induced apoptosis, suggesting potential as an anticancer agent .
- Inflammation Models : Animal models treated with the compound exhibited reduced symptoms of inflammation in conditions such as arthritis, indicating its therapeutic potential for inflammatory diseases .
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate).
- Optimize stoichiometry to avoid side reactions (e.g., over-acylation).
Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
Basic Research Question
¹H and ¹³C NMR : Identify proton environments (e.g., dimethylamino singlet at δ ~2.2–2.5 ppm, benzofuran aromatic protons at δ ~6.8–7.5 ppm) and confirm carbonyl (C=O) resonance at δ ~165–170 ppm .
Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with accurate mass matching theoretical values (e.g., m/z ~399.15 for C₂₁H₂₂ClN₂O₂).
X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the dimethylaminoethyl-benzofuran linkage (if single crystals are obtainable) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to assign overlapping signals in complex aromatic regions.
How can researchers address contradictory bioactivity data reported for structurally similar benzamide derivatives?
Advanced Research Question
Contradictions often arise from:
- Variability in assay conditions (e.g., cell line sensitivity, concentration ranges). Validate results using orthogonal assays (e.g., microbial inhibition vs. enzymatic activity) .
- Structural nuances : Minor substitutions (e.g., chloro vs. methoxy groups) drastically alter target affinity. Perform computational docking (e.g., AutoDock Vina) to predict binding interactions with receptors like serotonin transporters .
- Pharmacokinetic factors : Assess metabolic stability using liver microsomes to rule out rapid degradation masking true efficacy .
Q. Methodology :
- Standardize assays using reference compounds (e.g., clozapine for antipsychotic activity comparisons).
- Publish full experimental protocols to enable reproducibility.
What strategies optimize the amidation step during synthesis to improve yield and purity?
Advanced Research Question
Activation of the carboxylic acid : Use HATU or EDCl/HOBt instead of direct chloride coupling to enhance reactivity with sterically hindered amines .
Solvent selection : Replace DCM with DMF for better solubility of intermediates, but ensure rigorous drying to prevent hydrolysis.
Temperature control : Maintain reactions at 0–5°C to minimize side reactions (e.g., racemization).
Q. Troubleshooting :
- If yields <60%, consider using Schlenk techniques to exclude moisture.
- Characterize byproducts via LC-MS to identify hydrolysis or dimerization issues .
How can molecular interactions between this compound and biological targets be systematically analyzed?
Advanced Research Question
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized targets (e.g., G-protein-coupled receptors) .
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic vs. electrostatic interactions .
Mutagenesis Studies : Identify critical binding residues by alanine-scanning mutations in target proteins.
Case Study : For serotonin receptor binding, compare displacement of [³H]-LSD in transfected HEK293 cells to establish IC₅₀ values .
What computational tools are recommended for predicting the ADMET profile of this compound?
Advanced Research Question
SwissADME : Predict bioavailability, blood-brain barrier permeability, and CYP450 interactions using SMILES input .
Molinspiration : Calculate drug-likeness parameters (e.g., LogP, topological polar surface area).
MD Simulations : Run 100-ns trajectories (GROMACS) to assess membrane permeability and stability in lipid bilayers .
Validation : Compare in silico predictions with in vitro Caco-2 permeability assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
